molecular formula C5H12O3 B050907 1,1,2-Trimethoxyethane CAS No. 24332-20-5

1,1,2-Trimethoxyethane

Cat. No.: B050907
CAS No.: 24332-20-5
M. Wt: 120.15 g/mol
InChI Key: DYOZNCVZPFIXLU-UHFFFAOYSA-N
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Description

1,1,2-Trimethoxyethane is an organic compound with the molecular formula C5H12O3This compound is a colorless to almost colorless liquid with a density of 0.932 g/mL at 25°C and a boiling point of 56-59°C at 56 mm Hg . It is primarily used as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,2-Trimethoxyethane can be synthesized through various methods. One common method involves the reaction of ethane with methanol in the presence of a catalyst. Another method involves the reaction of glucose with methanol over W-Beta catalysts. This one-pot transformation involves epimerization, retro-aldol condensation, acetalization, and etherification processes .

Industrial Production Methods

In industrial settings, this compound is produced by the condensation of acetaldehyde with methanol, followed by chlorination and etherification. The process involves adding acetaldehyde to methanol, followed by chlorination at 38-40°C. The resulting product is then neutralized with lime and reacted with methanol sodium at 100°C under pressure .

Chemical Reactions Analysis

Types of Reactions

1,1,2-Trimethoxyethane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces aldehydes or acids.

    Reduction: Produces alcohols.

    Substitution: Produces substituted ethers or other derivatives.

Scientific Research Applications

Organic Synthesis

1,1,2-Trimethoxyethane is widely used as an intermediate in the synthesis of various organic compounds. Its methoxy groups can undergo various chemical transformations, making it a versatile building block in organic chemistry.

  • Acetalization Reactions : The compound can participate in acetalization reactions with aldehydes and ketones, forming stable acetals that are crucial for protecting functional groups during multi-step syntheses .
  • Synthesis of Pharmaceuticals : It has been explored as a precursor for synthesizing pharmaceutical compounds due to its ability to introduce methoxy groups into target molecules, which can enhance bioactivity and solubility .

Biochemical Assays

In biochemical research, this compound is utilized as a reagent in various assays:

  • Enzyme Studies : The compound is investigated for its potential use as a probe in studying enzyme mechanisms. Its structural features allow it to interact with enzyme active sites, providing insights into enzyme kinetics and substrate specificity .
  • Volatile Compound Analysis : It has been employed in gas chromatography-mass spectrometry (GC-MS) for the separation and identification of volatile compounds from biological samples. This application is particularly useful in the analysis of metabolic products from microbial cultures .

Case Study 1: Synthesis of Methoxyacetaldehyde Derivatives

A study demonstrated the efficient synthesis of methoxyacetaldehyde derivatives using this compound as a starting material. The reaction conditions were optimized to achieve high yields through acetalization reactions with various aldehydes. This method showcases the compound's utility in generating complex organic molecules for further pharmaceutical development .

Case Study 2: Enzyme Mechanism Investigation

In another research project, this compound was utilized to probe the active site of a specific enzyme involved in carbohydrate metabolism. The study revealed how modifications to the methoxy groups influenced enzyme activity and provided valuable data on substrate interactions and catalytic efficiency.

Mechanism of Action

The mechanism of action of 1,1,2-trimethoxyethane involves its ability to act as an acetal, protecting aldehyde groups during chemical reactions. It can undergo hydrolysis to release the corresponding aldehyde and methanol. The molecular targets and pathways involved include interactions with enzymes and other proteins that facilitate its conversion and utilization in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

    1,1,1-Trimethoxyethane: Similar structure but with different reactivity and applications.

    1,2-Dimethoxyethane: Lacks one methoxy group, leading to different chemical properties.

    Methoxyacetaldehyde: The aldehyde form of 1,1,2-trimethoxyethane.

Uniqueness

This compound is unique due to its specific structure, which allows it to act as an effective acetal protecting group. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Biological Activity

1,1,2-Trimethoxyethane (C5H12O3), also known as methoxyacetaldehyde dimethyl acetal, is an organic compound characterized by its three methoxy groups attached to an ethane backbone. This compound has garnered attention in various fields of research due to its potential biological activities, including its role in chemical synthesis and interactions with biological systems.

  • Molecular Formula : C5H12O3
  • Molecular Weight : 120.15 g/mol
  • Boiling Point : 126 °C
  • Density : 0.96 g/cm³ at 20 °C
  • Flash Point : 23 °C

These properties suggest that this compound is a volatile liquid under standard conditions, which may influence its biological interactions and applications.

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

Study 1: Conversion Reactions

A study highlighted the role of this compound in the conversion of sugars into valuable chemical intermediates. The research demonstrated that under specific catalytic conditions, this compound could facilitate the transformation of glucose into methyl glycerate and glycolate .

ReactionConditionsYield
Glucose to Methyl GlycerateMoO3 catalyst at 393 K30.4%
Glucose to GlycolateMoO3 catalyst at varying temperaturesNot specified

This study underscores the compound's utility in organic synthesis and potential applications in biochemistry.

Study 2: Toxicity and Safety Profile

While direct studies on the toxicity of this compound are scarce, related compounds have shown low acute toxicity but raised concerns regarding prolonged exposure leading to liver damage and reproductive toxicity. This necessitates careful handling in laboratory settings.

The biological activity of this compound can be attributed to its mechanism of action involving:

  • Covalent Bond Formation : Interaction with nucleophiles such as amino acids in proteins.
  • Substitution Reactions : The methoxy groups can be substituted under certain conditions, leading to diverse derivatives with varying biological activities.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
1,1-Dichloro-2,2,2-trimethoxyethaneC5H10Cl2O3Studied for potential drug interactions
1-Methoxyacetaldehyde Dimethyl AcetalC5H12O3Exhibits antimicrobial properties

The comparison highlights how structural variations impact biological activity and potential applications in medicinal chemistry.

Properties

IUPAC Name

1,1,2-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZNCVZPFIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179073
Record name 1,1,2-Trimethoxyethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50179073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24332-20-5
Record name 1,1,2-Trimethoxyethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24332-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-Trimethoxyethane
Source EPA DSSTox
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Record name 1,1,2-trimethoxyethane
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Record name 1,1,2-TRIMETHOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,1,2-Trimethoxyethane
1,1,2-Trimethoxyethane
1,1,2-Trimethoxyethane
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1,1,2-Trimethoxyethane

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